2,3-dihydro-1H-indene-1,4-diamine dihydrochloride 2,3-dihydro-1H-indene-1,4-diamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18063069
InChI: InChI=1S/C9H12N2.2ClH/c10-8-3-1-2-6-7(8)4-5-9(6)11;;/h1-3,9H,4-5,10-11H2;2*1H
SMILES:
Molecular Formula: C9H14Cl2N2
Molecular Weight: 221.12 g/mol

2,3-dihydro-1H-indene-1,4-diamine dihydrochloride

CAS No.:

Cat. No.: VC18063069

Molecular Formula: C9H14Cl2N2

Molecular Weight: 221.12 g/mol

* For research use only. Not for human or veterinary use.

2,3-dihydro-1H-indene-1,4-diamine dihydrochloride -

Specification

Molecular Formula C9H14Cl2N2
Molecular Weight 221.12 g/mol
IUPAC Name 2,3-dihydro-1H-indene-1,4-diamine;dihydrochloride
Standard InChI InChI=1S/C9H12N2.2ClH/c10-8-3-1-2-6-7(8)4-5-9(6)11;;/h1-3,9H,4-5,10-11H2;2*1H
Standard InChI Key SCXTZPNRRPTERJ-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1N)C=CC=C2N.Cl.Cl

Introduction

Chemical Identity and Structural Features

2,3-Dihydro-1H-indene-1,4-diamine dihydrochloride (C₉H₁₂N₂·2HCl) is a bicyclic aromatic diamine salt derived from the indene scaffold. The core structure consists of a fused benzene and cyclopentane ring, with amine groups at the 1- and 4-positions (Figure 1). The dihydrochloride salt enhances solubility and stability for pharmaceutical formulations .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Inference
Molecular FormulaC₉H₁₂N₂·2HClDerived from
Molecular Weight221.13 g/molCalculated
SolubilitySoluble in polar solvents (e.g., DMSO, H₂O)Patent data
ChiralityTwo stereogenic centers (C1 and C4)Patent examples

The 1,4-diamine configuration distinguishes it from the more commonly reported 1,2-diamine isomer (CAS 14563-24-7) . This positional isomerism influences reactivity and biological activity, as seen in related indane derivatives .

Synthetic Pathways and Optimization

The synthesis of 2,3-dihydro-1H-indene-1,4-diamine dihydrochloride involves multi-step sequences, often starting from indene or its ketone precursors. Key steps include:

Core Ring Formation

Indene derivatives are typically synthesized via cyclization reactions. For example, the Nazarov cyclization of α,β-unsaturated ketones can yield 1-indanones, which are subsequently functionalized . Reductive amination or nucleophilic substitution introduces amine groups at the 1- and 4-positions.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsPurpose
1Boc-L-proline, EtOAc, 4-methylmorpholineAmine protection
2HCl/dioxane, MTBESalt formation and purification

Pharmaceutical Applications and Biological Activity

Anticancer Agent Development

The dihydroindene scaffold is a key structural motif in inhibitors of apoptosis proteins (IAPs), such as cIAP1. In WO2010142994A1, analogs of 2,3-dihydro-1H-indene-1,4-diamine were evaluated using fluorescence polarization assays targeting the cIAP1 Bir3 domain . These compounds disrupt protein–protein interactions, inducing apoptosis in cancer cells.

Chiral Resolution and Enantiomer Separation

The compound’s stereogenic centers necessitate advanced purification techniques. Patent methods include:

  • Diastereomeric salt formation with chiral acids (e.g., p-toluenesulfonic acid) .

  • Chromatographic separation using chiral HPLC columns (e.g., XBridge C18) .

Comparative Analysis with Structural Analogs

Table 3: 1,2- vs. 1,4-Diamine Isomers

Property1,2-Diamine (CAS 14563-24-7)1,4-Diamine Dihydrochloride
Biological ActivityLimited dataAnticancer (IAP inhibition)
Synthetic ComplexityModerateHigh (requires stereocontrol)
Pharmaceutical UseIntermediateActive ingredient candidate

Challenges and Future Directions

Current limitations include the scarcity of direct toxicological data and scalable synthetic routes. Future research should prioritize:

  • In vivo efficacy studies to validate anticancer activity.

  • Process optimization for large-scale dihydrochloride salt production.

  • Exploration of neurodegenerative applications, given the activity of indanone derivatives in Alzheimer’s models .

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